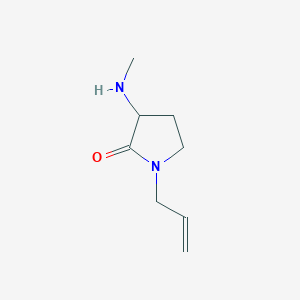![molecular formula C9H13N5 B1427965 1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine CAS No. 1249188-41-7](/img/structure/B1427965.png)
1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine
Overview
Description
“1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms . They are known for their broad range of chemical and biological properties and are used as a core structure in the development of new drugs .
Scientific Research Applications
Synthesis and Characterization
- Pyrazole derivatives, including compounds similar to 1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine, have been synthesized and characterized using techniques like FT-IR, UV–visible spectroscopy, and X-ray crystallography. These compounds exhibit potential biological activities against cancer and microbes, confirming the importance of the geometric and electronic structure of pyrazole derivatives in their biological activity (Titi et al., 2020).
Cytotoxic Properties
- Pyrazole derivatives have been studied for their cytotoxic properties against tumor cell lines. The structural modifications in these compounds significantly influence their cytotoxicity, demonstrating their potential in cancer research (Kodadi et al., 2007).
Hydrogen-Bonded Structures
- The study of hydrogen-bonded structures in substituted pyrazole derivatives highlights their significance in the design of molecular materials with specific properties (Portilla et al., 2007).
σ1 Receptor Antagonists
- Pyrazole derivatives have been synthesized as potent σ1 receptor antagonists. Their structural features, like the nature of pyrazole substituents and the presence of a basic amine, are crucial for activity. These compounds show promise in the treatment of neurogenic pain and neuropathic pain models (Díaz et al., 2012).
Catalysts in Polymerization
- Certain pyrazolyl compounds have been used as catalysts for the copolymerization of CO2 and cyclohexene oxide, demonstrating their utility in polymer chemistry (Matiwane et al., 2020).
Antiviral and Antimicrobial Activity
- New pyrazole derivatives have shown significant antiviral activity against smallpox vaccine virus and antimicrobial activity, making them candidates for pharmaceutical applications (Moiseev et al., 2012); (Hafez et al., 2016).
Antimalarial Activity
- Pyrazole derivatives have been evaluated for their antimicrobial and antimalarial activities, contributing to the search for new antimalarial agents (Shirole et al., 2020).
Tuberculosis Treatment
- Nitrogen-rich pyrazole derivatives have been synthesized for potential use in treating tuberculosis. Their in silico and in vitro activities against Mycobacterium tuberculosis highlight their therapeutic potential (Vavaiya et al., 2022).
Antibacterial Agents
- Synthesis of new pyrazole derivatives and their screening for antibacterial activity expand the scope of these compounds in developing new antibacterial agents (Al-Smaisim, 2012).
Cancer Cell Growth Inhibition
- Novel pyrazole derivatives have been synthesized and shown to suppress cancer cell growth, further underscoring their potential in cancer treatment (Zheng et al., 2010).
properties
IUPAC Name |
2-[1-(1-methylpyrazol-4-yl)ethyl]pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5/c1-7(8-5-12-13(2)6-8)14-9(10)3-4-11-14/h3-7H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUANSFNIKGXQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)C)N2C(=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2-bromo-5-fluorophenyl)methyl]cyclobutanamine](/img/structure/B1427882.png)
![({1-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidin-4-yl}methyl)amine](/img/structure/B1427884.png)
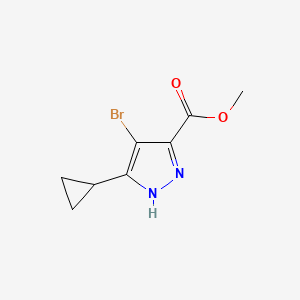
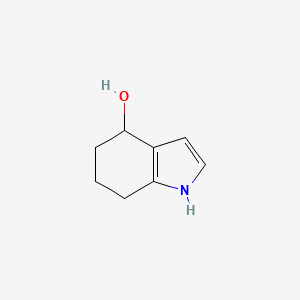


![Ethyl 2-[(2,4-difluorophenyl)sulfanyl]propanoate](/img/structure/B1427893.png)
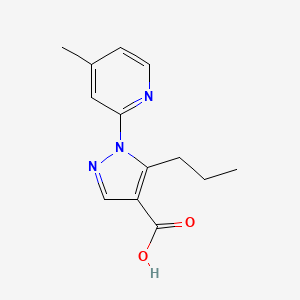
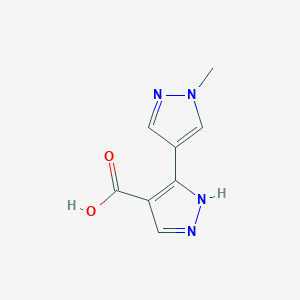

![6-[(1-Methylpyrrolidin-3-yl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B1427900.png)
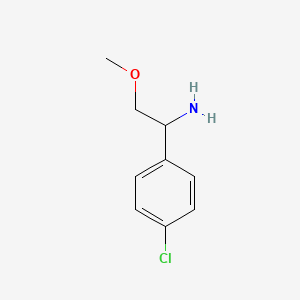
![2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1427903.png)
